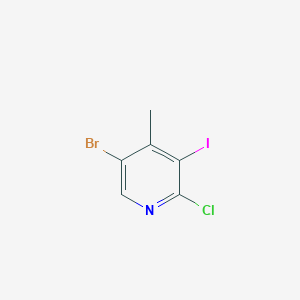
5-Bromo-2-chloro-3-iodo-4-methylpyridine
Overview
Description
5-Bromo-2-chloro-3-iodo-4-methylpyridine is a compound with the molecular weight of 332.37 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4BrClIN/c1-3-4 (7)2-10-6 (8)5 (3)9/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 332.37 .Scientific Research Applications
Halogen-rich Intermediate for Synthesis
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, closely related to 5-Bromo-2-chloro-3-iodo-4-methylpyridine, serves as a valuable building block in medicinal chemistry. It enables the synthesis of pentasubstituted pyridines, which are significant for chemical manipulations in drug development (Wu et al., 2022).
Chemoselective Functionalization
- The chemoselective functionalization of pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, a compound structurally similar to this compound, demonstrates its potential in selective bromide substitution and SNAr conditions. This aspect is crucial for creating specific and efficient pathways in synthesizing new chemical entities (Stroup et al., 2007).
Application in Synthesis of Functionalized Pyridines
- The synthesis of 5-bromopyridyl-2-magnesium chloride, using 5-bromo-2-iodopyridine as a starting material, facilitates the production of various functionalized pyridine derivatives. This process is particularly significant in the preparation of key intermediates for pharmaceutical compounds, such as anticancer agents (Song et al., 2004).
Suzuki Cross-Coupling Reaction
- The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, related to the compound , produces a series of novel pyridine derivatives. These derivatives have been investigated for their biological activities, such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Structural Analyses
- Studies on compounds like 2-chloro-4-methyl-5-nitropyridine, which share some structural similarities with this compound, provide insights into their molecular structures, electronic properties, and reactivity. This knowledge is crucial for designing compounds with desired chemical and physical properties (Velraj et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be various organic groups involved in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with formally electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may affect pathways involving carbon–carbon bond formation.
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions , it may facilitate the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic compounds.
properties
IUPAC Name |
5-bromo-2-chloro-3-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClIN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZIWBUMJULACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






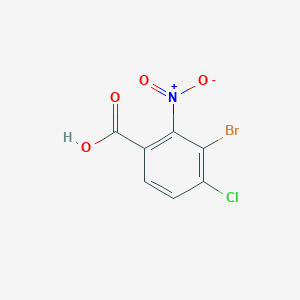
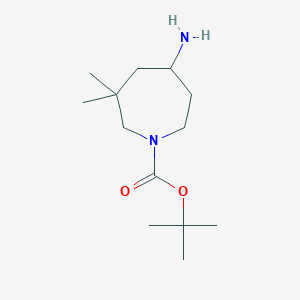
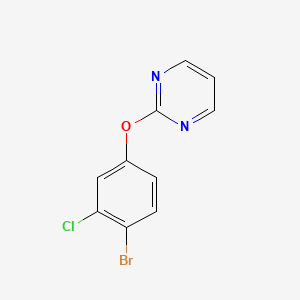
![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)

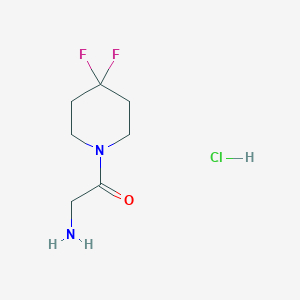
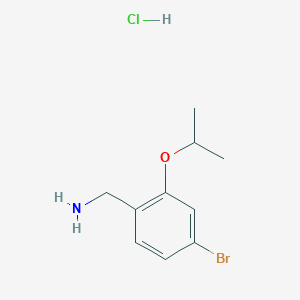
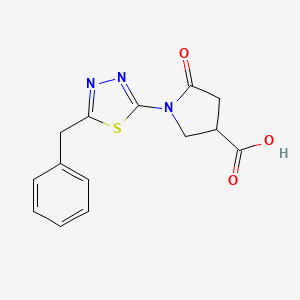
![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)
![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)
![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)